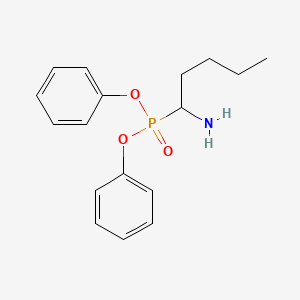
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is a complex organometallic compound that features a thallium atom bonded to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopentadiene with thallium(I) ethoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the removal of any impurities and to achieve a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium atom back to its +1 oxidation state.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) compounds, while substitution reactions can produce a variety of ethyl-substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug delivery systems.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate exerts its effects involves the interaction of the thallium atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved in its reactions are influenced by the electronic properties of the cyclopentadiene ring and the thallium atom.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler compound with similar reactivity but without the thallium atom.
Thallium(I) ethoxide: A related compound where thallium is bonded to an ethoxide group instead of a cyclopentadiene ring.
Ethyl cyclopentadiene carboxylate: Similar structure but lacks the thallium atom.
Uniqueness
Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is unique due to the presence of the thallium atom, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in catalysis and material science.
Propiedades
Número CAS |
131428-36-9 |
|---|---|
Fórmula molecular |
C8H9O2Tl |
Peso molecular |
341.54 g/mol |
Nombre IUPAC |
(1-ethoxycarbonylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C8H9O2.Tl/c1-2-10-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3; |
Clave InChI |
PCUIIPMGSSMBRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C=CC=C1)[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


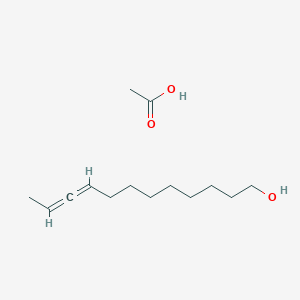
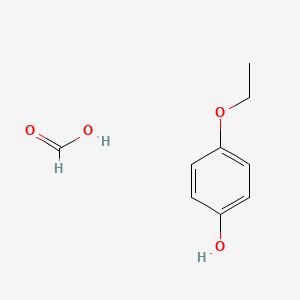

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)
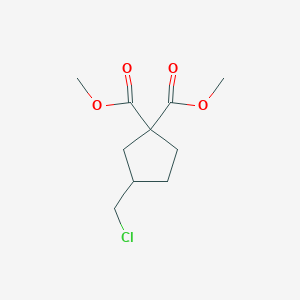
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
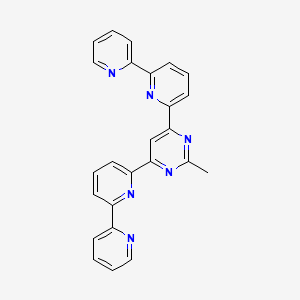
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
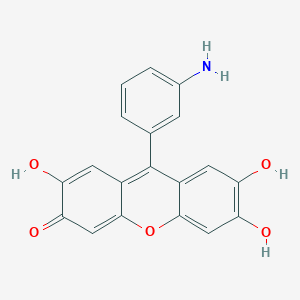
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
